
Trans-2-(9H-purin-9-yl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(9H-purin-9-yl)cyclopentanol: is a chemical compound with the molecular formula C10H12N4O . It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentanol moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(9H-purin-9-yl)cyclopentanol can be achieved through several methods. One common approach involves the selective conversion of furfural to cyclopentanone or cyclopentanol using Cu–Co catalysts. These catalysts can be prepared by co-precipitation or oxalate sol–gel methods. The reaction conditions, such as hydrogen pressure and Cu loading, significantly influence the product distribution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of catalytic hydrogenation and selective conversion using metal catalysts can be applied. The choice of catalyst and reaction conditions are critical for optimizing yield and purity.
化学反应分析
Types of Reactions: Trans-2-(9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully hydrogenated cyclopentanol derivatives.
科学研究应用
Chemistry: Trans-2-(9H-purin-9-yl)cyclopentanol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions and nucleic acid binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing antiviral and anticancer agents. Its purine moiety is of particular interest due to its presence in many biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of fine chemicals and pharmaceutical intermediates. Its reactivity and functional group compatibility make it a valuable component in various chemical processes .
作用机制
The mechanism by which Trans-2-(9H-purin-9-yl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The purine moiety can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and affect cellular processes .
相似化合物的比较
- Cyclohexanol, 2-(9H-purin-9-yl)-, trans-
- 6-Chloro-9-(3’,3’-diethoxypropyl)purine
- 6-Mercapto-9-(3’,3’-diethoxypropyl)purine
Comparison: Trans-2-(9H-purin-9-yl)cyclopentanol is unique due to its cyclopentanol moiety, which imparts distinct chemical and physical properties compared to its analogs. For instance, Cyclohexanol, 2-(9H-purin-9-yl)-, trans- features a cyclohexanol ring, leading to differences in steric hindrance and reactivity.
属性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC 名称 |
(1R,2R)-2-purin-9-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H12N4O/c15-9-3-1-2-8(9)14-6-13-7-4-11-5-12-10(7)14/h4-6,8-9,15H,1-3H2/t8-,9-/m1/s1 |
InChI 键 |
ALNZAMNUNABSQB-RKDXNWHRSA-N |
手性 SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=CN=CN=C32 |
规范 SMILES |
C1CC(C(C1)O)N2C=NC3=CN=CN=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



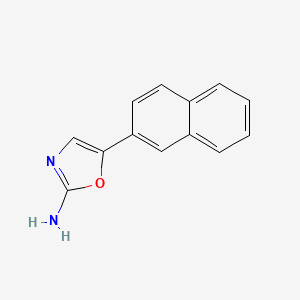

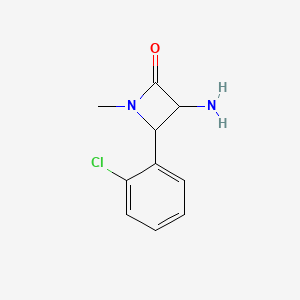
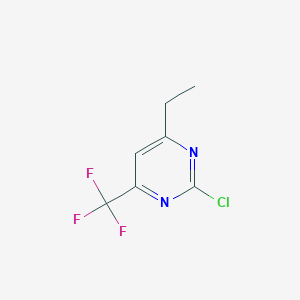
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

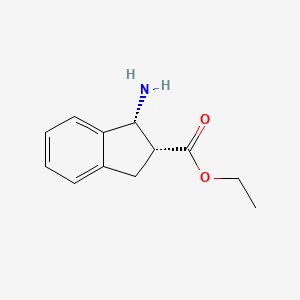
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)

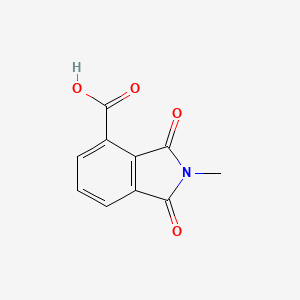
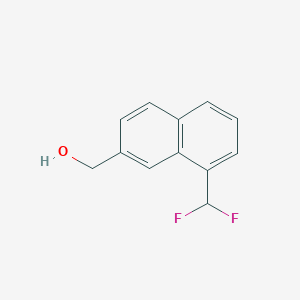
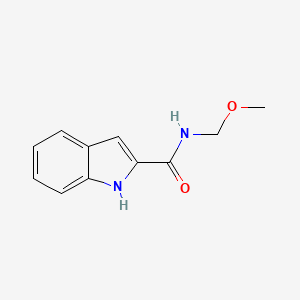
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)
